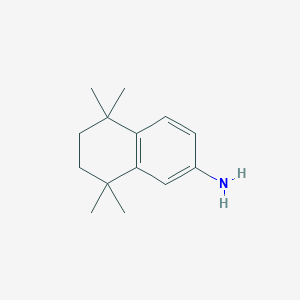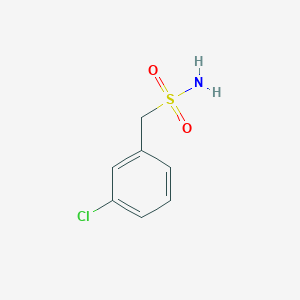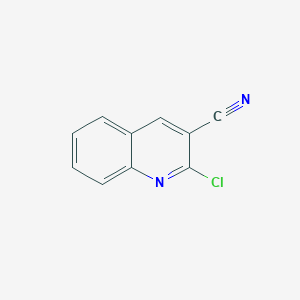
2-クロロキノリン-3-カルボニトリル
概要
説明
2-Chloroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
科学的研究の応用
2-Chloroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoline-3-carbonitrile typically involves the reaction of 2-chloroaniline with malononitrile in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the quinoline ring system . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization.
Industrial Production Methods
In industrial settings, the production of 2-Chloroquinoline-3-carbonitrile may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall efficiency .
化学反応の分析
Types of Reactions
2-Chloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide or potassium t-butoxide are commonly used bases for substitution reactions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Condensation Reactions: Acid catalysts such as p-toluenesulfonic acid are often used in condensation reactions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Reduction Reactions: The major product is the corresponding amine.
Condensation Reactions: Products include imines and other nitrogen-containing heterocycles.
作用機序
The mechanism of action of 2-Chloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in microbial and cancer cell proliferation . The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death .
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of a nitrile group.
2-Chloroquinoline: Lacks the nitrile group and has different reactivity and applications.
Quinoline-3-carbonitrile: Lacks the chloro substituent and has different chemical properties.
Uniqueness
2-Chloroquinoline-3-carbonitrile is unique due to the presence of both the chloro and nitrile groups, which confer distinct reactivity and biological activity. This combination allows for a wide range of chemical modifications and applications in various fields .
特性
IUPAC Name |
2-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTRDMPALMEDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468653 | |
| Record name | 2-Chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95104-21-5 | |
| Record name | 2-Chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic systems can be synthesized using 2-Chloroquinoline-3-carbonitrile as a starting material?
A1: 2-Chloroquinoline-3-carbonitrile serves as a versatile precursor for diverse heterocyclic systems, including:
- Pyrimido[4,5-b]quinolinones: These can be synthesized through a copper-catalyzed cascade reaction involving 2-chloroquinoline-3-carbonitriles with (aryl)methanamines and sodium hydroxide. This reaction proceeds through Ullmann coupling, nitrile-to-amide conversion, and subsequent cyclization. []
- Pyrazolo[3,4-b]quinolines: Reacting 2-chloroquinoline-3-carbonitriles with hydrazine hydrate yields 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline derivatives. These intermediates can be further modified to generate a range of substituted pyrazolo[3,4-b]quinolines. [, , ]
- Benzo[b][1,6]naphthyridines: Palladium-catalyzed reactions enable the synthesis of both sulfur- and nitrogen-substituted benzo[b][1,6]naphthyridines from 2-chloroquinoline-3-carbonitriles. These reactions involve sequential coupling and annulation steps with sulfur or amine nucleophiles. [, ]
- 1,2,3,4,5,6-Hexaazaacephenanthrylenes: Reacting specific 2-chloroquinoline-3-carbonitrile derivatives with hydrazine hydrate, followed by diazotization, leads to the formation of novel 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylene ring systems. []
Q2: What are the key reactive sites in the 2-chloroquinoline-3-carbonitrile molecule that facilitate these transformations?
A2: 2-Chloroquinoline-3-carbonitrile possesses two key reactive sites that contribute to its versatility:
- The chlorine atom at the 2-position: This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles like amines and sulfur species. This reactivity is crucial for constructing diversely substituted quinoline derivatives. []
- The nitrile group at the 3-position: This group can undergo a range of transformations. It can be hydrolyzed to an amide, reduced to an amine, or participate in cyclization reactions. These transformations contribute to the diversity of heterocycles accessible from 2-chloroquinoline-3-carbonitrile. [, ]
Q3: What catalytic systems have been explored for reactions involving 2-chloroquinoline-3-carbonitrile?
A3: Several catalytic systems have been investigated to mediate reactions of 2-chloroquinoline-3-carbonitrile:
- Copper catalysts: Copper catalysts, often in the presence of a base, have been employed in cascade reactions to synthesize pyrimido[4,5-b]quinoline-4-ones. These reactions highlight the potential of copper catalysts in promoting multi-step transformations. []
- Palladium catalysts: Palladium catalysts have been successfully utilized in Sonogashira coupling reactions followed by annulation to produce benzo[b][1,6]naphthyridines. This approach demonstrates the utility of palladium catalysts in forming carbon-carbon bonds and constructing fused heterocycles. [, ]
Q4: How do different reaction conditions influence the outcome of reactions involving 2-chloroquinoline-3-carbonitrile?
A4: Reaction conditions significantly impact product formation:
- Choice of nucleophile: The nature of the nucleophile (e.g., amine, sulfur species) determines the type of heterocycle formed and the substitution pattern on the final product. []
- Reaction temperature: Temperature control is often crucial in controlling reaction selectivity. For instance, reactions with hydrazine hydrate can lead to different products depending on the temperature. []
- Catalyst and ligand selection: In catalytic reactions, the choice of catalyst and ligand can influence reaction efficiency, selectivity, and the formation of desired regioisomers. [, ]
Q5: Have any studies investigated the biological activities of compounds derived from 2-chloroquinoline-3-carbonitrile?
A5: Yes, some studies have explored the biological activities of 2-chloroquinoline-3-carbonitrile derivatives. For instance, a series of 7-chloroquinoline derivatives, synthesized from 2,7-dichloroquinoline-3-carbaldehyde (a precursor easily accessible from 2-chloroquinoline-3-carbonitrile), were evaluated for their antibacterial and antioxidant activities. []
Q6: Are there any notable structure-activity relationships (SAR) observed in these studies?
A6: While comprehensive SAR studies are limited, some trends are emerging. In the study examining 7-chloroquinoline derivatives, variations in substituents at the 2-position of the quinoline ring impacted antibacterial activity against specific bacterial strains. Additionally, the presence of electron-withdrawing groups on the quinoline core seemed to enhance antioxidant activity. [] These initial findings underscore the importance of continued SAR investigations to optimize the biological activity of 2-chloroquinoline-3-carbonitrile derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)
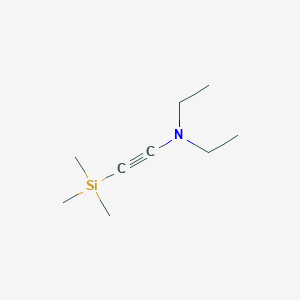
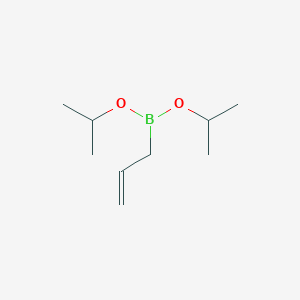
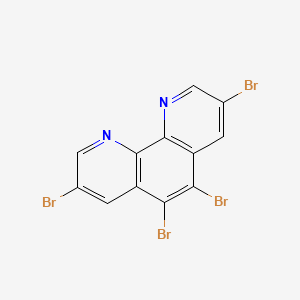
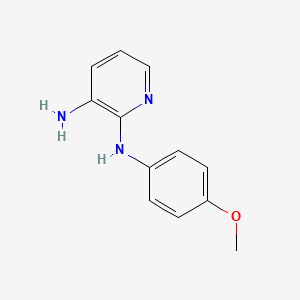
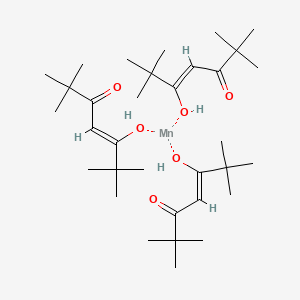
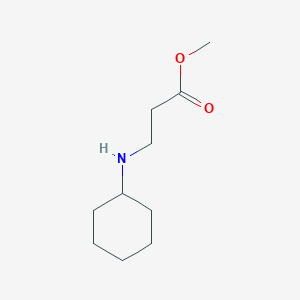
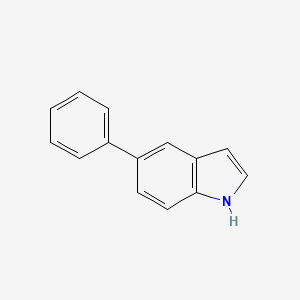
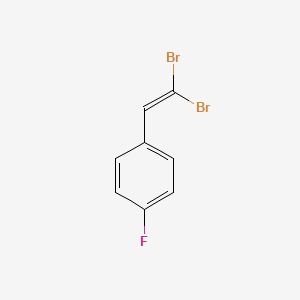
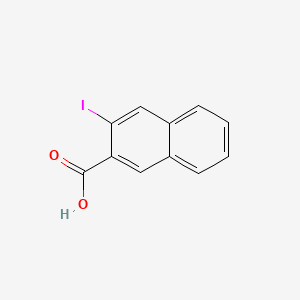
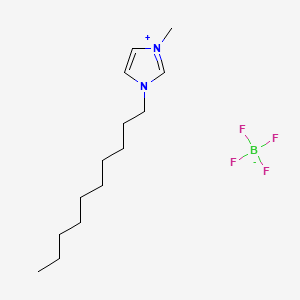
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)
